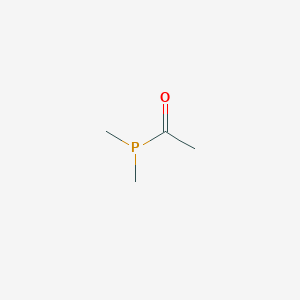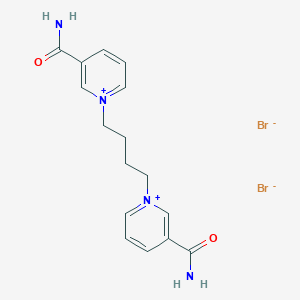
Acetyldimethylphosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyldimethylphosphine (ADMP) is a phosphine derivative that has gained attention in the scientific research community due to its unique chemical properties and potential applications in various fields. ADMP is a colorless, stable, and highly reactive compound that has been synthesized using different methods. In
Wirkmechanismus
The mechanism of action of Acetyldimethylphosphine is not fully understood, but it is believed to act as a nucleophile in chemical reactions. Acetyldimethylphosphine can react with electrophiles such as carbonyl compounds and halides to form new compounds. Acetyldimethylphosphine can also reduce organic compounds by donating a pair of electrons to the substrate.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of Acetyldimethylphosphine. However, it has been reported that Acetyldimethylphosphine can inhibit the growth of some cancer cells by inducing apoptosis. Acetyldimethylphosphine has also been shown to have neuroprotective effects in vitro, which suggests that it may have potential therapeutic applications in neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Acetyldimethylphosphine in lab experiments is its high reactivity, which allows for efficient chemical reactions. Acetyldimethylphosphine is also stable and can be easily handled and stored. However, Acetyldimethylphosphine is highly toxic and requires careful handling and disposal. The synthesis of Acetyldimethylphosphine can also be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on Acetyldimethylphosphine, including the development of new synthesis methods, the investigation of its potential therapeutic applications, and the exploration of its chemical properties and reactivity. Acetyldimethylphosphine may also have applications in the development of new materials and catalysts. Further research is needed to fully understand the potential applications of Acetyldimethylphosphine in various fields.
Synthesemethoden
Acetyldimethylphosphine can be synthesized using different methods, including the reaction of dimethylphosphine with acetyl chloride in the presence of a base such as sodium hydroxide or potassium hydroxide. Another method involves the reaction of dimethylphosphine with acetic anhydride in the presence of a catalyst such as triethylamine. The yield and purity of Acetyldimethylphosphine depend on the reaction conditions and the purity of the starting materials.
Wissenschaftliche Forschungsanwendungen
Acetyldimethylphosphine has been used in various scientific research applications, including as a ligand in organometallic chemistry, a reducing agent in organic synthesis, a catalyst in polymerization reactions, and as a precursor for the synthesis of phosphine oxide derivatives. Acetyldimethylphosphine has also been used as a probe in nuclear magnetic resonance (NMR) spectroscopy studies to investigate the coordination chemistry of transition metal complexes.
Eigenschaften
CAS-Nummer |
18983-86-3 |
|---|---|
Produktname |
Acetyldimethylphosphine |
Molekularformel |
C4H9OP |
Molekulargewicht |
104.09 g/mol |
IUPAC-Name |
1-dimethylphosphanylethanone |
InChI |
InChI=1S/C4H9OP/c1-4(5)6(2)3/h1-3H3 |
InChI-Schlüssel |
PQNWHMSNSSJWHM-UHFFFAOYSA-N |
SMILES |
CC(=O)P(C)C |
Kanonische SMILES |
CC(=O)P(C)C |
Synonyme |
Acetyldimethylphosphine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















